molecular formula C12H15BO4 B12966614 (E)-(5-(Benzyloxy)-5-oxopent-1-en-1-yl)boronic acid

(E)-(5-(Benzyloxy)-5-oxopent-1-en-1-yl)boronic acid

Cat. No.: B12966614
M. Wt: 234.06 g/mol
InChI Key: LIOSWOOUVACKBX-WEVVVXLNSA-N
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Description

(E)-(5-(Benzyloxy)-5-oxopent-1-en-1-yl)boronic acid is an organic compound that features a boronic acid functional group attached to a conjugated enone system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(5-(Benzyloxy)-5-oxopent-1-en-1-yl)boronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the benzyloxy-substituted enone.

    Boronic Acid Introduction: The enone is then subjected to a reaction with a boronic acid derivative under palladium-catalyzed conditions, such as the Suzuki-Miyaura coupling reaction. This reaction is typically carried out in the presence of a base like potassium carbonate and a palladium catalyst such as Pd(PPh3)4.

    Purification: The product is purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-(5-(Benzyloxy)-5-oxopent-1-en-1-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the enone to an alkane or alcohol.

    Substitution: The boronic acid group can participate in substitution reactions, such as forming esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as alcohols or amines can be used in the presence of catalysts to facilitate substitution reactions.

Major Products

    Oxidation: Produces alcohols or ketones.

    Reduction: Produces alkanes or alcohols.

    Substitution: Produces esters or amides.

Scientific Research Applications

(E)-(5-(Benzyloxy)-5-oxopent-1-en-1-yl)boronic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (E)-(5-(Benzyloxy)-5-oxopent-1-en-1-yl)boronic acid involves its ability to interact with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can modulate various biochemical pathways, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Similar in structure but lacks the enone system.

    Vinylboronic Acid: Contains a vinyl group instead of the benzyloxy-substituted enone.

    Allylboronic Acid: Features an allyl group in place of the enone.

Uniqueness

(E)-(5-(Benzyloxy)-5-oxopent-1-en-1-yl)boronic acid is unique due to its conjugated enone system, which imparts distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.

Properties

Molecular Formula

C12H15BO4

Molecular Weight

234.06 g/mol

IUPAC Name

[(E)-5-oxo-5-phenylmethoxypent-1-enyl]boronic acid

InChI

InChI=1S/C12H15BO4/c14-12(8-4-5-9-13(15)16)17-10-11-6-2-1-3-7-11/h1-3,5-7,9,15-16H,4,8,10H2/b9-5+

InChI Key

LIOSWOOUVACKBX-WEVVVXLNSA-N

Isomeric SMILES

B(/C=C/CCC(=O)OCC1=CC=CC=C1)(O)O

Canonical SMILES

B(C=CCCC(=O)OCC1=CC=CC=C1)(O)O

Origin of Product

United States

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